molecular formula C19H19F3N2O7 B10820143 TFB-TBOA (hydrate)

TFB-TBOA (hydrate)

Cat. No.: B10820143
M. Wt: 444.4 g/mol
InChI Key: BGQSOHVMCTUIIO-YYLIZZNMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFB-TBOA (hydrate) involves multiple steps, starting with the preparation of the key intermediate, (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid. The synthetic route typically includes the following steps:

    Formation of the benzoyl intermediate:

    Coupling reaction: The benzoyl intermediate is then coupled with an amino phenyl methoxy compound under specific reaction conditions to form the desired product.

    Hydration: The final step involves the hydration of the compound to obtain TFB-TBOA (hydrate).

Industrial Production Methods

Industrial production of TFB-TBOA (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

TFB-TBOA (hydrate) primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzoyl group. These reactions are crucial for modifying the compound to enhance its inhibitory properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of TFB-TBOA (hydrate) include trifluoromethyl benzoyl chloride, amino phenyl methoxy compounds, and various solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major product formed from these reactions is TFB-TBOA (hydrate) itself, which is a potent inhibitor of EAAT1 and EAAT2. Other derivatives may also be formed depending on the specific modifications made to the compound during the synthesis process .

Scientific Research Applications

TFB-TBOA (hydrate) has a wide range of applications in scientific research, particularly in the fields of neuroscience, biology, and medicine. Some of its key applications include:

Mechanism of Action

TFB-TBOA (hydrate) exerts its effects by inhibiting the activity of excitatory amino acid transporter 1 (EAAT1) and excitatory amino acid transporter 2 (EAAT2). These transporters are responsible for the uptake of glutamate from the synaptic cleft, thereby regulating synaptic transmission and preventing excitotoxicity. By blocking these transporters, TFB-TBOA (hydrate) increases extracellular glutamate levels, which can modulate synaptic activity and influence various neurological processes .

Comparison with Similar Compounds

TFB-TBOA (hydrate) is unique in its high potency and selectivity for EAAT1 and EAAT2 compared to other glutamate transporter inhibitors. Some similar compounds include:

TFB-TBOA (hydrate) stands out due to its high selectivity and potency, making it a valuable tool in neuroscience research.

Properties

Molecular Formula

C19H19F3N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid;hydrate

InChI

InChI=1S/C19H17F3N2O6.H2O/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27;/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29);1H2/t14-,15-;/m0./s1

InChI Key

BGQSOHVMCTUIIO-YYLIZZNMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O.O

Origin of Product

United States

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